molecular formula C18H14N2O5 B2383023 methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate CAS No. 76491-87-7

methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate

Cat. No.: B2383023
CAS No.: 76491-87-7
M. Wt: 338.319
InChI Key: VZCQALXZDCNBTM-UHFFFAOYSA-N
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Description

Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with an acetamido linker connected to a 1,3-dioxoisoindole moiety. Its molecular formula is C₁₇H₁₄N₂O₅, with a molecular weight of 337.31 g/mol .

Properties

IUPAC Name

methyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-25-18(24)11-6-8-12(9-7-11)19-15(21)10-20-16(22)13-4-2-3-5-14(13)17(20)23/h2-9H,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCQALXZDCNBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate typically involves the reaction of methyl 4-aminobenzoate with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of derivatives incorporating the 1,3-dioxoisoindole (phthalimide) scaffold, which is known for its diverse bioactivities. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Phthalimide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
Methyl 4-{[(1,3-dioxoisoindol-2-yl)acetyl]amino}benzoate C₁₇H₁₄N₂O₅ 337.31 Methyl ester, acetyl amino linker Not explicitly reported (structural analogs suggest anticancer/anti-inflammatory potential)
Ethyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate C₁₈H₁₆N₂O₅ 356.34 Ethyl ester Similar to methyl analog; used in crystallography and drug design
4-Chlorophenyl 4-({[(1,3-dioxoisoindol-2-yl)acetyl]oxy}methyl)benzoate C₂₄H₁₆ClNO₆ 449.85 4-Chlorophenyl ester, oxymethyl spacer Unspecified; lipophilic groups may enhance membrane permeability
(1,3-Dioxoisoindol-2-yl)methyl nitrate (C1) C₉H₆N₂O₅ 222.16 Methyl nitrate Sickle cell therapy (NO donor); lower genotoxicity than hydroxyurea
4-(1,3-Dioxoisoindol-2-yl)benzenesulfonamide C₁₄H₁₀N₂O₄S 314.31 Sulfonamide group Anticancer activity; improved solubility via sulfonamide
4-(1,3-Dioxoisoindol-2-yl)-N-substituted phenyl butanamides Variable ~350–400 GABA-anilide/hydrazone hybrids Anticonvulsant; neurotoxicity mitigated compared to valproate

Key Structural Differences and Implications

Ester Group Variations: The methyl and ethyl ester analogs (e.g., ) differ in lipophilicity, affecting bioavailability. The 4-chlorophenyl ester () introduces enhanced hydrophobicity, which may improve blood-brain barrier penetration for CNS-targeted drugs.

Linker Modifications: The acetyl amino linker in the target compound provides rigidity and hydrogen-bonding capacity, whereas sulfonamide derivatives (e.g., ) increase solubility and acidity, favoring renal excretion. Nitrate esters (e.g., C1 ) release nitric oxide (NO), offering vasodilation and anti-sickling effects in sickle cell disease.

Biological Activity Profiles: Anticancer: Sulfonamide derivatives () inhibit carbonic anhydrase or histone deacetylases, while phthalimide hybrids (e.g., ) modulate GABA receptors for anticonvulsant effects. Genotoxicity: Nitrate-based phthalimides (C1–C6 ) show lower micronucleus formation (MNRET < 6/1,000 cells) compared to hydroxyurea (33.7/1,000 cells at 100 mg/kg), making them safer candidates.

Biological Activity

Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N2O5C_{17}H_{15}N_{2}O_{5} with a molecular weight of 327.31 g/mol. The compound features a benzoate moiety linked to an isoindole structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H15N2O5C_{17}H_{15}N_{2}O_{5}
Molecular Weight327.31 g/mol
Melting Point172–174 °C
CAS Number339011-73-3

Synthesis

The synthesis of this compound typically involves the reaction of isoindole derivatives with acetylating agents followed by esterification with methyl benzoate. This synthetic route allows for the introduction of various substituents on the isoindole core, enhancing its biological profile.

Anticancer Properties

Recent studies have indicated that compounds related to isoindole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of isoindoles can inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation and survival . this compound has shown promise in this area by inducing apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has been reported to inhibit specific enzymes linked to metabolic processes and cell signaling pathways. In particular, the inhibition of certain kinases associated with cancer progression has been noted .

Antioxidant Activity

This compound exhibits antioxidant properties as well. The presence of the dioxo group contributes to its ability to scavenge free radicals and reduce oxidative stress within cells .

Case Studies

  • In Vitro Studies : A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF7 and HeLa). Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting potent activity at micromolar concentrations.
  • Mechanistic Studies : Further mechanistic studies revealed that the compound triggers apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Q & A

Basic: What are the optimal synthetic routes for methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate?

Answer:
The synthesis typically involves multi-step organic reactions, such as:

Acylation: Reacting 4-aminobenzoic acid derivatives with activated phthalimide-based acetylating agents.

Esterification: Methylation of the carboxylic acid group under mild acidic conditions (e.g., methanol/HCl).

Purification: Chromatography or recrystallization to isolate the product.

Key reaction conditions include:

StepReagents/CatalystsSolventTemperatureYield (%)
1Phthalimide acetyl chlorideDMF0–25°C65–75
2Methanol, HClMeOHReflux85–90

Characterization via ¹H/¹³C NMR and HPLC is critical to confirm purity .

Advanced: How should conflicting spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) be resolved during structural elucidation?

Answer:

Cross-validation: Use complementary techniques (e.g., 2D NMR, IR, and mass spectrometry) to resolve discrepancies. For example, NOESY or HSQC can clarify ambiguous proton assignments.

X-ray crystallography: Provides definitive bond lengths/angles. If crystallography is impractical, compare experimental NMR shifts with computational predictions (DFT calculations).

Sample purity: Ensure HPLC purity >95% to rule out impurities skewing data .

Basic: Which analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify functional groups (e.g., methyl ester at ~3.8 ppm, aromatic protons in the 7.0–8.5 ppm range) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₅N₂O₅: 363.0983) .

Advanced: How can researchers design robust biological activity assays for this compound?

Answer:

Target selection: Prioritize enzymes or receptors with known interactions with phthalimide derivatives (e.g., TNF-α inhibition, tubulin polymerization).

Assay types:

  • In vitro enzyme inhibition: Use fluorogenic substrates (e.g., caspase-3 assays).
  • Cell-based models: Cytotoxicity screening in cancer cell lines (e.g., MTT assay).

Controls: Include positive controls (e.g., thalidomide for antiangiogenic activity) and validate results across biological replicates .

Advanced: What methodologies assess the environmental fate and degradation pathways of this compound?

Answer:

  • Hydrolysis studies: Incubate in buffers (pH 4–9) at 25–50°C; monitor via LC-MS for breakdown products.
  • Photodegradation: Expose to UV light (254–365 nm) and analyze intermediates.
  • Computational modeling: Use EPI Suite or TEST software to predict biodegradation half-lives and ecotoxicity .

Advanced: How can mechanistic insights into its biological activity be derived?

Answer:

Molecular docking: Simulate binding to protein targets (e.g., COX-2, HDACs) using AutoDock Vina.

Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents on the benzoate ring) and correlate changes with bioactivity.

Kinetic studies: Measure IC₅₀ values under varying pH/temperature conditions to infer binding mechanisms .

Basic: What are the critical parameters for optimizing reaction yields in large-scale synthesis?

Answer:

  • Catalyst loading: 5–10 mol% of DMAP for acylation steps.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control: Gradual heating (e.g., 0°C → room temperature) minimizes side reactions.
  • Workup: Use aqueous extraction (NaHCO₃) to remove unreacted reagents .

Advanced: How do structural modifications (e.g., halogenation) influence physicochemical properties?

Answer:

ModificationImpact on PropertiesExample Data
Halogenation ↑ Lipophilicity (logP)Cl substitution: logP +0.5
Methoxy groups ↓ Metabolic stabilityt₁/₂ in liver microsomes: 2.1h
Acetylation ↑ Solubility in polar solventsSolubility in DMSO: 45 mg/mL

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